An In-depth Technical Guide to the Mechanism of Action of BMS-986308
An In-depth Technical Guide to the Mechanism of Action of BMS-986308
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986308 is a potent and selective, orally active inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of salt and potassium homeostasis in the kidneys.[1] By targeting ROMK, BMS-986308 presents a novel diuretic mechanism with the potential for treating conditions such as heart failure. This technical guide provides a comprehensive overview of the mechanism of action of BMS-986308, supported by preclinical and clinical data. It details the molecular target, signaling pathways, and the pharmacological effects of this compound. This document also includes summaries of key experimental protocols and quantitative data to provide a thorough understanding for researchers and drug development professionals.
Core Mechanism of Action: Selective ROMK Inhibition
BMS-986308 exerts its pharmacological effect through the selective inhibition of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1 or KCNJ1.[1] ROMK is an inwardly rectifying potassium channel primarily expressed on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle and the cortical collecting duct of the kidney.[2]
The inhibition of ROMK by BMS-986308 disrupts the normal physiological function of these nephron segments, leading to a diuretic and natriuretic effect. This targeted action offers a distinct advantage over other classes of diuretics, with preclinical data suggesting a potassium-sparing profile.
Molecular Target Potency and Selectivity
BMS-986308 is a highly potent inhibitor of the ROMK channel. In vitro assays have demonstrated its significant affinity for the target.
| Parameter | Value | Assay |
| ROMK IC50 | 24 nM | Thallium Flux Assay |
| hERG IC50 | > 100 µM | Manual Patch Clamp Assay |
| Table 1: In vitro potency and selectivity of BMS-986308.[3] |
The compound exhibits high selectivity for the ROMK channel over other ion channels, including the hERG channel, which is a critical consideration for cardiovascular safety.[3]
Signaling Pathway and Physiological Effects
The inhibition of the ROMK channel by BMS-986308 initiates a cascade of events within the nephron, ultimately leading to increased urine and sodium excretion.
In the thick ascending limb, ROMK is responsible for recycling potassium back into the tubular lumen. This potassium recycling is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2), which reabsorbs a significant portion of filtered sodium.[2] Inhibition of ROMK by BMS-986308 reduces the luminal potassium concentration, thereby impairing the activity of NKCC2 and leading to decreased sodium reabsorption. This also diminishes the lumen-positive transepithelial potential, which further reduces the paracellular reabsorption of cations like sodium, calcium, and magnesium.[4]
In the cortical collecting duct, ROMK is the primary channel for potassium secretion into the urine. By blocking ROMK in this segment, BMS-986308 reduces potassium excretion, which is the basis for its potential potassium-sparing effect. The inhibition of potassium secretion can indirectly lead to increased natriuresis.
Preclinical and Clinical Data
Preclinical Pharmacology: Volume-Loaded Rat Diuresis Model
The diuretic and natriuretic activity of BMS-986308 was demonstrated in a volume-loaded rat diuresis model. Oral administration of BMS-986308 resulted in a robust, dose-dependent increase in urine output and sodium excretion.
| Dose (mg/kg, p.o.) | Urine Output (vs. vehicle) | Sodium Excretion (vs. vehicle) |
| 0.01 - 3 | Significant Increase | Significant Increase |
| Table 2: In vivo efficacy of BMS-986308 in a volume-loaded rat model.[1] |
Phase 1 Clinical Data in Healthy Volunteers
A first-in-human, single ascending dose study of BMS-986308 was conducted in healthy adult participants (NCT04763226). The study evaluated the safety, pharmacokinetics, and pharmacodynamics of the compound.
Pharmacokinetics:
BMS-986308 was rapidly absorbed with a median time to maximum concentration (Tmax) of 1.00 to 1.75 hours and exhibited a mean terminal half-life (t1/2) of approximately 13 hours.
| Dose (mg) | Tmax (hr, median) | t1/2 (hr, mean) |
| 1 - 100 | 1.00 - 1.75 | ~13 |
| Table 3: Pharmacokinetic parameters of BMS-986308 in healthy volunteers. |
Pharmacodynamics:
Dose-dependent increases in diuresis and natriuresis were observed, with the largest mean changes occurring at the 100 mg dose.
| Dose (mg) | Mean Change in Diuresis (mL over 24h) | Mean Change in Natriuresis (mmol over 24h) |
| 100 | +2055.3 | +213.7 |
| Table 4: Pharmacodynamic effects of BMS-986308 in healthy volunteers. |
Experimental Protocols
In Vitro Potency and Selectivity Assays
Thallium Flux Assay (for ROMK IC50): This high-throughput assay is used to measure the activity of potassium channels.
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Cell Plating: Cells stably expressing the ROMK channel are plated in microtiter plates.
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Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye.
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Compound Addition: BMS-986308 is added to the wells at a range of concentrations.
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Stimulation: A thallium-containing stimulus buffer is added to the wells. Influx of thallium through open ROMK channels leads to an increase in fluorescence.
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Fluorescence Measurement: The change in fluorescence intensity is measured over time using a plate reader.
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Data Analysis: The inhibition of the thallium flux by BMS-986308 is used to calculate the IC50 value.
Manual Patch Clamp Assay (for hERG IC50): This "gold-standard" electrophysiology technique is used to measure the flow of ions through ion channels.
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Cell Culture: Cells stably expressing the hERG channel are cultured on coverslips.
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Patch Clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.
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Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit and measure the hERG channel current.
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Compound Perfusion: Solutions containing different concentrations of BMS-986308 are perfused over the cell.
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Current Recording: The effect of the compound on the hERG current is recorded.
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Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.
In Vivo Efficacy Model
Volume-Loaded Rat Diuresis Model: This model is used to assess the diuretic and natriuretic effects of a compound in vivo.
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Animal Model: Male Sprague-Dawley rats are typically used.
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Hydration: The animals are orally hydrated with a saline load to ensure a baseline urine flow.
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Compound Administration: BMS-986308 or vehicle is administered orally at various doses.
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Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 6 or 24 hours).
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Analysis: The volume of urine is measured, and the concentration of electrolytes (sodium, potassium) is determined to assess diuretic and natriuretic activity.
Conclusion
BMS-986308 is a potent and selective inhibitor of the ROMK potassium channel, representing a novel mechanism for diuresis. Its ability to induce significant natriuresis with a potential for potassium sparing makes it a promising candidate for the treatment of fluid overload in conditions such as heart failure. The preclinical and early clinical data support its continued development. This in-depth guide provides the foundational technical information for researchers and clinicians interested in this innovative therapeutic agent.
